molecular formula C19H20N2O B13945131 Oxazole, 2-(butylamino)-4,5-diphenyl- CAS No. 20503-68-8

Oxazole, 2-(butylamino)-4,5-diphenyl-

Cat. No.: B13945131
CAS No.: 20503-68-8
M. Wt: 292.4 g/mol
InChI Key: PDFSHRXXDIDWFW-UHFFFAOYSA-N
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Description

2-(Butylamino)-4,5-diphenyloxazole is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a butylamino group attached to the second position of the oxazole ring and two phenyl groups attached to the fourth and fifth positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylamino)-4,5-diphenyloxazole typically involves the reaction of 2-amino-4,5-diphenyloxazole with butylamine. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of 2-(Butylamino)-4,5-diphenyloxazole can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(Butylamino)-4,5-diphenyloxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The butylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with higher oxidation states, while reduction can produce reduced oxazole derivatives. Substitution reactions can result in the formation of various substituted oxazole compounds.

Scientific Research Applications

2-(Butylamino)-4,5-diphenyloxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, with specific properties.

Mechanism of Action

The mechanism of action of 2-(Butylamino)-4,5-diphenyloxazole involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in bioimaging, the compound’s fluorescence properties are utilized to visualize cellular structures and processes.

Comparison with Similar Compounds

2-(Butylamino)-4,5-diphenyloxazole can be compared with other similar compounds, such as:

  • 2-(Methylamino)-4,5-diphenyloxazole
  • 2-(Ethylamino)-4,5-diphenyloxazole
  • 2-(Propylamino)-4,5-diphenyloxazole

These compounds share a similar oxazole core structure but differ in the length and structure of the alkylamino group attached to the second position. The uniqueness of 2-(Butylamino)-4,5-diphenyloxazole lies in its specific combination of the butylamino group and the diphenyloxazole core, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

20503-68-8

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

N-butyl-4,5-diphenyl-1,3-oxazol-2-amine

InChI

InChI=1S/C19H20N2O/c1-2-3-14-20-19-21-17(15-10-6-4-7-11-15)18(22-19)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3,(H,20,21)

InChI Key

PDFSHRXXDIDWFW-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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